molecular formula C14H11NO3 B8119526 3-[(E)-2-(4-nitrophenyl)ethenyl]phenol

3-[(E)-2-(4-nitrophenyl)ethenyl]phenol

Cat. No.: B8119526
M. Wt: 241.24 g/mol
InChI Key: KSHDNGNLHTYEAS-SNAWJCMRSA-N
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Description

3-[(E)-2-(4-Nitrophenyl)Ethenyl]Phenol is a stilbene derivative characterized by an E-configuration ethenyl bridge connecting a 4-nitrophenyl group to a phenolic ring. The nitro group (-NO₂) at the para position of the phenyl ring confers strong electron-withdrawing properties, while the hydroxyl (-OH) group on the phenol ring enhances polarity and hydrogen-bonding capacity. This compound is structurally related to bioactive stilbenes like resveratrol but differs in substituent patterns . Applications span materials science (e.g., polarizable chromophores ) and plant immune priming (e.g., Imprimatin analogues ).

Properties

IUPAC Name

3-[(E)-2-(4-nitrophenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14-3-1-2-12(10-14)5-4-11-6-8-13(9-7-11)15(17)18/h1-10,16H/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHDNGNLHTYEAS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Key structural differences among analogues lie in substituent groups , ring systems , and stereochemistry . Below is a comparative analysis:

Compound Name Structural Features Key Differences vs. Target Compound References
3-[(E)-2-(4-Nitrophenyl)Ethenyl]Phenol Phenol ring, E-ethenyl bridge, 4-nitrophenyl Reference compound
Imprimatin A2 Benzoxazinone ring, Cl substituent, 4-nitrophenyl ethenyl Chlorine substituent; heterocyclic benzoxazinone ring
4-[(E)-2-(4-Nitrophenyl)Ethenyl]Phenolate Deprotonated phenol (phenolate), 4-nitrophenyl ethenyl Increased polarity and reactivity due to negative charge
Phenol,3-[(1E)-2-(4-Hydroxyphenyl)Ethenyl] 4-Hydroxyphenyl ethenyl, phenolic ring -OH instead of -NO₂; electron-donating substituent
(E)-3-(2-(4-Nitrophenyl)Ethenyl)Benzonitrile Nitrile (-CN) substituent, 4-nitrophenyl ethenyl -CN group increases lipophilicity and mutagenicity risk

Electronic Effects :

  • The 4-nitrophenyl group in the target compound creates a strong electron-deficient system, enhancing charge-transfer properties.
  • Replacement of -NO₂ with -OH (as in ) shifts the electronic profile from electron-withdrawing to donating, altering UV-Vis absorption and redox behavior .
  • The phenolate form (PNP3 in ) exhibits higher solubility in polar solvents due to its anionic charge .
Plant Immune Priming :
  • Imprimatin A2 (7-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one) enhances plant resistance to pathogens by targeting salicylic acid glucosyltransferases. Its benzoxazinone ring and chlorine substituent likely improve membrane permeability compared to the target compound .
Antimicrobial and Antitumor Potential :
  • Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] (from Salvia miltiorrhiza) demonstrates anti-thrombotic and anti-inflammatory effects, attributed to its hydroxyl groups .

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